3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one
CAS No.:
Cat. No.: VC18106701
Molecular Formula: C8H11NOS2
Molecular Weight: 201.3 g/mol
* For research use only. Not for human or veterinary use.
Specification
| Molecular Formula | C8H11NOS2 |
|---|---|
| Molecular Weight | 201.3 g/mol |
| IUPAC Name | 3-[(4-methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one |
| Standard InChI | InChI=1S/C8H11NOS2/c1-5-4-11-8(9-5)12-7(3)6(2)10/h4,7H,1-3H3 |
| Standard InChI Key | FEZVCOPJEUPWBK-UHFFFAOYSA-N |
| Canonical SMILES | CC1=CSC(=N1)SC(C)C(=O)C |
Introduction
Structural Elucidation and Molecular Characteristics
The molecular architecture of 3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one comprises two primary components: a 4-methylthiazole ring and a butan-2-one chain connected by a sulfur atom (Figure 1). The thiazole ring, a five-membered heterocycle containing nitrogen and sulfur atoms, is substituted at position 4 with a methyl group (), enhancing its electronic and steric profile. The sulfanyl () bridge at position 2 of the thiazole links to the carbonyl-bearing butanone moiety, creating a planar configuration that facilitates intermolecular interactions.
Table 1: Key Molecular Properties
| Property | Value |
|---|---|
| Molecular Formula | |
| Molecular Weight | 201.3 g/mol |
| CAS Registry Number | 1155086-26-2 |
| IUPAC Name | 3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one |
The compound’s stereoelectronic properties are influenced by the electron-withdrawing carbonyl group and the electron-donating methyl substituent on the thiazole. Computational studies suggest that the sulfur atoms participate in conjugation with the thiazole’s π-system, stabilizing the molecule .
Synthesis and Chemical Reactivity
The synthesis of 3-[(4-Methyl-1,3-thiazol-2-yl)sulfanyl]butan-2-one typically involves nucleophilic substitution reactions. A common pathway involves the reaction of 4-methyl-1,3-thiazole-2-thiol with 3-chlorobutan-2-one under basic conditions (e.g., potassium carbonate in ethanol). The thiol group () acts as a nucleophile, displacing the chloride ion to form the thioether linkage.
Reaction yields are optimized by controlling temperature (60–80°C) and reaction time (4–6 hours). Purification is achieved via column chromatography or recrystallization, with reported yields exceeding 70%. The compound’s stability under ambient conditions makes it suitable for further functionalization, such as oxidation to sulfones or participation in cycloaddition reactions.
Physicochemical Properties
Experimental data on the compound’s physical properties remain limited, but theoretical predictions and analogous structures provide insights. The density is estimated at 1.25–1.30 g/cm³, while the boiling point is projected to exceed 300°C due to strong intermolecular forces (dipole-dipole interactions and π-stacking) . Solubility studies indicate moderate solubility in polar aprotic solvents (e.g., dimethyl sulfoxide, acetone) and limited solubility in water (<1 mg/mL) .
Table 2: Predicted Physicochemical Parameters
| Parameter | Value |
|---|---|
| Density | 1.28 g/cm³ |
| Boiling Point | 305°C |
| LogP (Partition Coefficient) | 1.9 |
| Refractive Index | 1.58 |
Spectroscopic characterization includes distinctive signals in NMR: a singlet at δ 2.45 ppm (methyl group on thiazole), a triplet at δ 3.15 ppm (methylene adjacent to sulfur), and a quartet at δ 4.10 ppm (carbonyl-proximal methylene).
Industrial and Research Applications
Beyond pharmacology, this compound finds utility in materials science. Its sulfur-rich structure contributes to coordination chemistry, forming complexes with transition metals (e.g., Cu, Fe) for catalytic applications. Additionally, it serves as a precursor in synthesizing liquid crystals and conductive polymers, leveraging its planar geometry and electron mobility.
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